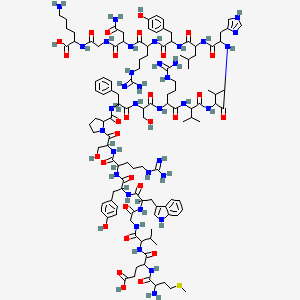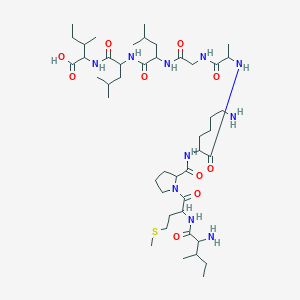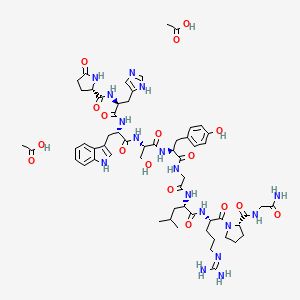
Flagellin 22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flagellin 22 (Flg22) is a fragment of bacterial flagellin and is an effective elicitor in both plants and algae . It is derived from the flagellin N-terminus of Pseudomonas aeruginosa and is known to elicit specific innate immune responses in plants as well as animals .
Synthesis Analysis
Flg22 can activate a gene that triggers immunity (PTI) and leads to reduced expression of growth-promoting hormone brassinolide (BR) biosynthesis in plants . It also regulates the release of an ethylene response factor substrate in Arabidopsis MAP kinase 6 by ethylene signaling .Molecular Structure Analysis
The structure of flagellin is responsible for the helical shape of the flagellar filament, which is important for its proper function . The helical N- and C-termini of flagellin form the inner core of the flagellin protein, and is responsible for flagellin’s ability to polymerize into a filament .Chemical Reactions Analysis
Flg22 can activate a gene that triggers immunity (PTI) and leads to reduced expression of growth-promoting hormone brassinolide (BR) biosynthesis in plants . It also regulates the release of an ethylene response factor substrate in Arabidopsis MAP kinase 6 by ethylene signaling .Physical And Chemical Properties Analysis
The molecular weight of Flg22 is 2272.48, and its formula is C93H162N32O34 . The sequence of Flg22 is Gln-Arg-Leu-Ser-Thr-Gly-Ser-Arg-Ile-Asn-Ser-Ala-Lys-Asp-Asp-Ala-Ala-Gly-Leu-Gln-Ile-Ala .Applications De Recherche Scientifique
Enhancing Crop Cold Tolerance
Flg22 has been found to enhance crop cold tolerance . The application of flg22 can alleviate the injury caused by freezing in various plants like Arabidopsis, oilseed, and tobacco . This is achieved through the activation of the ICE1-CBF pathway and Salicylic Acid (SA) signaling .
2. Activation of Immunity and Cold-Related Genes In Arabidopsis, flg22 has been observed to activate the expression of immunity and cold-related genes . This suggests that flg22 could be used to improve the plant’s immune response and its ability to withstand cold temperatures .
Involvement in Salicylic Acid-Dependent Pathway
The alleviation of cold injury by flg22 treatment requires the salicylic acid signaling pathway . This indicates that flg22 application can be used to enhance cold tolerance in the field via a salicylic acid-dependent pathway .
Long-Distance Trafficking in Plants
Flg22 can gain access to long-distance trafficking in plants via its receptor, FLS2 . This is significant as it shows that a plasma membrane receptor can act as a transporter to enable access of its ligand to distal trafficking routes .
Induction of Defense Gene Expression
Flg22 is a fragment of bacterial flagellin that binds the FLAGELLIN SENSITIVE 2 (FLS2) receptor and induces defense gene expression . This triggers both local and systemic immune responses in plants .
6. Potential Use as a Signaling Probe Flg22 can potentially be synthesized as a signaling probe . This could help in understanding the mechanisms that govern the movement and fate of signaling molecules .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Flagellin 22 involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH)", "Rink amide resin", "N,N'-Diisopropylcarbodiimide (DIC)", "N-Hydroxybenzotriazole (HOBt)", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Diethyl ether", "Methanol", "Acetonitrile", "Water" ], "Reaction": [ "Loading of Fmoc-Ala-OH onto Rink amide resin using DIC and HOBt", "Coupling of Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Val-OH sequentially using DIC and HOBt", "Removal of Fmoc protecting group using 20% piperidine in DMF", "Cleavage of peptide from resin using TFA/TIS/H2O (95:2.5:2.5)", "Purification of crude peptide using preparative HPLC", "Characterization of purified peptide using analytical HPLC and mass spectrometry" ] } | |
Numéro CAS |
304642-91-9 |
Nom du produit |
Flagellin 22 |
Formule moléculaire |
C₉₃H₁₆₂N₃₂O₃₄ |
Poids moléculaire |
2272.48 |
Séquence |
One Letter Code: QRLSTGSRINSAKDDAAGLQIA |
Synonymes |
Flagellin 22 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












